As-Hydrindacene, 4-isopropyl-1,1,6,6-tetramethyl-
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Overview
Description
As-Hydrindacene, 4-isopropyl-1,1,6,6-tetramethyl- is a chemical compound with the molecular formula C19H28 and a molecular weight of 256.4256 . This compound is also known by other names such as As-Hydrindacene and 4-isopropyl-1,1,6,6-tetramethyl-1,2,3,6,7,8-hexahydro-as-indacene . It is characterized by its unique structure, which includes multiple methyl groups and a methylethyl group.
Preparation Methods
The synthesis of As-Hydrindacene, 4-isopropyl-1,1,6,6-tetramethyl- involves several steps. The synthetic routes typically include the hydrogenation of indacene derivatives under specific conditions. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated temperatures and pressures . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
As-Hydrindacene, 4-isopropyl-1,1,6,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of catalysts like palladium on carbon (Pd/C) to yield fully saturated hydrocarbons.
Substitution: Substitution reactions can occur with halogens or other electrophiles, leading to the formation of halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (CH2Cl2) and reaction temperatures ranging from room temperature to elevated temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
As-Hydrindacene, 4-isopropyl-1,1,6,6-tetramethyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of As-Hydrindacene, 4-isopropyl-1,1,6,6-tetramethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use .
Comparison with Similar Compounds
As-Hydrindacene, 4-isopropyl-1,1,6,6-tetramethyl- can be compared with similar compounds such as:
1,2,3,6,7,8-Hexahydro-as-indacene: This compound has a similar structure but lacks the tetramethyl and methylethyl groups, making it less sterically hindered.
1,2,3,5,6,7-Hexahydro-1,1,5,5-tetramethyl-4,8-bis(3-methylbutyl)-s-indacene: This compound has additional substituents, leading to different chemical and physical properties.
Properties
CAS No. |
17465-47-3 |
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Molecular Formula |
C19H28 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
3,3,8,8-tetramethyl-5-propan-2-yl-1,2,6,7-tetrahydro-as-indacene |
InChI |
InChI=1S/C19H28/c1-12(2)15-11-16-14(8-9-18(16,3)4)17-13(15)7-10-19(17,5)6/h11-12H,7-10H2,1-6H3 |
InChI Key |
BDVXGLCBHPSEGG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(CCC2(C)C)C3=C1CCC3(C)C |
Canonical SMILES |
CC(C)C1=CC2=C(CCC2(C)C)C3=C1CCC3(C)C |
Synonyms |
1,2,3,6,7,8-Hexahydro-1,1,6,6-tetramethyl-4-(1-methylethyl)-as-indacene |
Origin of Product |
United States |
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